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Benzoicacid, 2-(cyanomethyl)-5-methoxy-

Cat. No.: B13760344
CAS No.: 76254-25-6
M. Wt: 191.18 g/mol
InChI Key: JCGBCBBOMYVUEQ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications. wikipedia.orgsavemyexams.com They are pivotal precursors in the synthesis of a variety of organic compounds, including plasticizers, and are used in the production of preservatives like sodium benzoate. wikipedia.org The reactivity of the carboxylic acid group allows for the formation of esters, amides, and acid halides, making benzoic acid derivatives versatile building blocks in organic synthesis. wikipedia.orgorganic-chemistry.org Furthermore, many benzoic acid derivatives exhibit biological activity, forming the basis for numerous pharmaceutical compounds and agrochemicals. researchgate.netresearchgate.net The acidity of benzoic acid and its derivatives is a key property that influences their reactivity and is modulated by the presence of other substituents on the aromatic ring. researchgate.net

Evolution of Research on Ortho-Cyanomethyl and Methoxy (B1213986) Substituted Aromatic Systems

The substituents on an aromatic ring profoundly influence its reactivity and the orientation of incoming electrophiles. The methoxy group (-OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic substitution and is an ortho, para-director. masterorganicchemistry.com This is due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the ring, increasing the electron density at the ortho and para positions.

Conversely, the cyanomethyl group (-CH2CN) is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atom in the nitrile group. However, its directing effect is more complex. While the nitrile group itself is a meta-director, the methylene (B1212753) spacer can alter its influence. Research on related systems, such as those involving C–H activation, has shown that cyanomethyl-substituted compounds can participate in various catalytic cycles. acs.org The interplay between an electron-donating methoxy group and an electron-withdrawing cyanomethyl group on the same aromatic ring is a subject of ongoing research, as their combined effects can lead to complex reactivity patterns.

Position of Benzoicacid, 2-(cyanomethyl)-5-methoxy- within Current Synthetic and Mechanistic Studies

"Benzoic acid, 2-(cyanomethyl)-5-methoxy-" is a compound that, while not extensively studied, holds significant potential for synthetic and mechanistic research. Its synthesis would likely involve multi-step pathways, potentially starting from a substituted toluene (B28343) or a pre-functionalized benzoic acid. For instance, a plausible route could involve the cyanomethylation of a methoxy-substituted benzoic acid derivative. A novel synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives has been established, which could potentially be adapted. nih.gov

Mechanistic studies on this compound could explore the intramolecular interactions between the three different functional groups. The acidity of the carboxylic acid, for example, would be influenced by both the electron-donating methoxy group and the electron-withdrawing cyanomethyl group. Furthermore, the presence of these groups in a specific substitution pattern could lead to unique reactivity in reactions such as cyclizations or intramolecular catalysis.

Academic Research Gaps and Future Directions

The most significant research gap concerning "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" is the lack of fundamental data on its synthesis, characterization, and reactivity. There is a clear need for the development of an efficient and scalable synthetic route to this compound. Once synthesized, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential.

Future research could then focus on exploring its potential applications. Given the biological activity of many benzoic acid derivatives, this compound could be screened for pharmaceutical or agrochemical properties. Its unique electronic and steric properties might also make it a valuable ligand in organometallic chemistry or a monomer for the synthesis of novel polymers. Investigating the reactivity of the cyanomethyl and carboxylic acid groups could also lead to the development of new synthetic methodologies.

Compound Data

Below are tables detailing the predicted properties and spectroscopic data for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-". It is important to note that these are theoretical values based on the compound's structure and the known properties of its functional groups, as extensive experimental data is not currently available in the public domain.

Table 1: Predicted Physicochemical Properties of Benzoic acid, 2-(cyanomethyl)-5-methoxy-

PropertyPredicted Value
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Melting PointNot available
Boiling PointNot available
pKa~4 (estimated)
LogPNot available

Table 2: Predicted Spectroscopic Data for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

SpectroscopyPredicted Features
¹H NMR Aromatic protons (3H), Methoxy protons (3H, singlet), Methylene protons (2H, singlet), Carboxylic acid proton (1H, broad singlet)
¹³C NMR Aromatic carbons (6C), Methoxy carbon (1C), Methylene carbon (1C), Nitrile carbon (1C), Carboxyl carbon (1C)
IR Spectroscopy O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C≡N stretch (~2250 cm⁻¹), C-O stretch (~1250 cm⁻¹)

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B13760344 Benzoicacid, 2-(cyanomethyl)-5-methoxy- CAS No. 76254-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76254-25-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(cyanomethyl)-5-methoxybenzoic acid

InChI

InChI=1S/C10H9NO3/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6H,4H2,1H3,(H,12,13)

InChI Key

JCGBCBBOMYVUEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoicacid, 2 Cyanomethyl 5 Methoxy

Historical Routes to 2-(Cyanomethyl)benzoic Acid Scaffolds

The synthesis of the 2-(cyanomethyl)benzoic acid framework has traditionally relied on established organic reactions, primarily involving multi-step sequences. These historical routes laid the groundwork for the development of more sophisticated and efficient methods.

Tandem Dehydration/Hydrolysis Approaches

One conceptual approach to the 2-(cyanomethyl)benzoic acid scaffold involves a tandem reaction sequence starting from a suitable precursor. For instance, a synthetic route could be designed around the dehydration of an amide or an oxime followed by the hydrolysis of a nitrile group. A notable example in the synthesis of the parent compound, 2-(cyanomethyl)benzoic acid, starts from 2-hydroxyimino-1-indanone. chemicalbook.com This precursor undergoes a Beckmann rearrangement, which can be considered a form of dehydration, followed by hydrolysis under acidic conditions to yield the desired product. chemicalbook.com This transformation effectively cleaves the five-membered ring of the indanone derivative to generate the cyanomethyl and carboxylic acid functionalities on the benzene (B151609) ring.

Another novel method involves the reaction of indanone derivatives with alcohols. This process proceeds through a deprotonation of the alcohol, a nucleophilic addition to the indanone, and a subsequent Beckmann fragmentation, which ultimately cleaves a carbon-carbon bond to form 2-(cyanomethyl)benzoic esters. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a cornerstone of historical synthetic routes to this class of compounds. These reactions typically involve the displacement of a leaving group on a carbon atom adjacent to the benzene ring by a cyanide nucleophile. A common strategy employs a precursor such as an α-halo-o-toluic acid derivative (e.g., 2-(bromomethyl)-5-methoxybenzoic acid). The bromine atom, being a good leaving group, can be displaced by a cyanide salt like sodium or potassium cyanide to form the desired cyanomethyl group.

A widely used and effective method is the Rosenmund–von Braun reaction, which utilizes cuprous cyanide (CuCN) to convert an aryl halide into the corresponding nitrile. For instance, 2-bromo-5-methoxybenzoic acid can be reacted with CuCN at elevated temperatures to introduce the cyanomethyl functionality after a subsequent reduction and hydrolysis sequence. google.com This method is particularly valuable for its reliability in synthesizing aryl nitriles, which are precursors to the cyanomethyl group. The reaction of 2-amino-5-bromo-3-methylbenzoate with cuprous cyanide (I) has been shown to effectively produce the corresponding 5-cyano derivative. google.com

Advanced Synthetic Strategies for Direct Synthesis

Modern synthetic chemistry has moved towards more direct and efficient methods, prioritizing atom economy, regioselectivity, and environmental sustainability. The synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy- has benefited from these advancements, particularly in the areas of catalysis and regioselective functionalization.

Exploration of Catalytic Methods for Benzoicacid, 2-(cyanomethyl)-5-methoxy-

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often enabling milder reaction conditions. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of indane derivatives bearing cyanomethyl groups. These reactions couple 2-allylphenyl triflates with alkyl nitriles, utilizing a BrettPhosPd(allyl)(Cl) complex as a pre-catalyst to achieve the desired transformation. nih.gov While this example builds a fused ring system, the underlying C-H activation and C-C bond formation principles are relevant to the direct functionalization of benzoic acid derivatives.

Another catalytic approach involves the carboxylate-directed C-H functionalization of benzoic acids. nih.gov Ruthenium catalysts, such as [Ru(p-cymene)Cl2]2, have been used to achieve regiospecific ortho-allylation of benzoic acids. nih.gov This type of ortho-C-H activation could be adapted to introduce a cyanomethyl precursor at the 2-position of 5-methoxybenzoic acid. Furthermore, rhodium-catalyzed annulation of benzoic acids with alkynes demonstrates how catalysts can control regioselectivity, a principle that is crucial for the synthesis of specifically substituted benzoic acids. mdpi.com A patented method for a related compound, 2-methoxy-5-sulfamoylbenzoic acid, involves a substitution reaction of 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide under the action of a catalyst to generate a cyano group, which is then converted to the final product. wipo.int

Table 1: Overview of Catalytic Methods for Functionalization of Benzoic Acid Scaffolds
Catalytic SystemSubstrateReagentProduct TypeReference
[Ru(p-cymene)Cl2]2 / K3PO4Benzoic AcidsAllyl Acetatesortho-Allylbenzoic Acids nih.gov
[Cp*IrCl2]2 / Ag2CO3meta-Substituted Benzoic Acids2-methyl-4-phenylbut-3-yn-2-olIsocoumarins mdpi.com
BrettPhosPd(allyl)(Cl)2-Allylphenyl TriflateAlkyl Nitriles2-(Cyanomethyl) Indanes nih.gov
Catalyst (unspecified)3-Bromo-4-methoxybenzenesulfonamideCuprous Cyanide3-Cyano-4-methoxybenzenesulfonamide wipo.int

Regioselective Functionalization of Methoxy-Substituted Benzoic Acids

The presence of a methoxy (B1213986) group on the benzoic acid ring significantly influences the regioselectivity of subsequent functionalization steps. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, for the synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy-, functionalization is required at the ortho position relative to the carboxylic acid and meta to the methoxy group.

Directed ortho-metalation (DoM) is a powerful strategy to achieve such regioselectivity. bohrium.com The carboxylic acid group can direct metalation to the adjacent ortho position. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate (the 6-position). organic-chemistry.orgnih.gov Conversely, using a different base system like n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgnih.gov This methodology allows for the precise introduction of an electrophile, such as a cyanomethyl precursor, at a specific position on the ring, which would be challenging to achieve through classical electrophilic substitution due to the directing effects of the methoxy group. bohrium.com

Studies on rhodium-catalyzed C-H activation have also shown that methoxy groups can exert complex steric and electronic effects, sometimes leading to the formation of sterically unfavorable regioisomers through weak non-covalent interactions with the catalyst's ligands. mdpi.com Understanding and controlling these interactions are key to achieving high regioselectivity in the synthesis of complex molecules like Benzoic acid, 2-(cyanomethyl)-5-methoxy-.

Table 2: Regioselective Directed ortho-Metalation of 2-Methoxybenzoic Acid
Base SystemPosition of DeprotonationResulting Product after Quenching with MeIReference
s-BuLi/TMEDAOrtho to Carboxylate (6-position)2-methoxy-6-methylbenzoic acid bohrium.comorganic-chemistry.orgnih.gov
n-BuLi/t-BuOKOrtho to Methoxy (3-position)2-methoxy-3-methylbenzoic acid organic-chemistry.orgnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpbcs.com The application of these principles to the synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy- can lead to more sustainable and environmentally friendly routes.

The twelve principles of green chemistry provide a framework for this approach. nih.govfirp-ula.org Key applications in this context include:

Catalysis (Principle 9): As discussed, using catalytic reagents instead of stoichiometric ones minimizes waste. nih.gov Catalytic C-H activation, for example, avoids the need for pre-functionalized substrates, improving atom economy.

Safer Solvents and Auxiliaries (Principle 5): Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even solvent-free reaction conditions. uniroma1.itskpharmteco.com The goal is to choose solvents that are chemically suitable, have low toxicity, and require less energy for handling. skpharmteco.com

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Direct C-H functionalization is an excellent example of a high atom economy reaction, as it avoids the use of protecting groups and leaving groups that end up as waste.

Design for Energy Efficiency (Principle 6): Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy- can be made more efficient, cost-effective, and environmentally benign, reflecting the broader shift towards sustainable practices in the chemical industry. rjpbcs.com

Synthesis of Precursors and Intermediates for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

The construction of the target molecule relies on the availability of suitably functionalized precursors. Key starting materials include derivatives of m-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid, which provide the foundational benzene ring with the methoxy group correctly positioned.

Strategies for Introducing the Cyanomethyl Moiety

The introduction of the cyanomethyl group (-CH₂CN) at the 2-position of the benzoic acid scaffold is a critical transformation. Several strategies can be envisioned, primarily revolving around the functionalization of a pre-existing group at that position.

A prominent approach involves the use of a halogenated precursor, typically 2-bromo-5-methoxybenzoic acid . This intermediate can be synthesized from m-methoxybenzoic acid through electrophilic bromination. Various brominating agents and conditions have been reported to achieve this transformation with high yield and purity. For instance, the use of N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst and a suitable solvent such as a halogenated hydrocarbon has proven effective. The reaction conditions for these methods are summarized in the table below.

Table 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

Brominating Reagent Catalyst/Co-catalyst Solvent Reaction Temperature (°C) Yield (%) Purity (%)
N-Bromosuccinimide Potassium bromide, Red phosphorus Dichloromethane 25-30 93.4 99.1
Dibromohydantoin Potassium bromate, Red phosphorus Dichloromethane 25-30 93.6 99.4
N-Bromosuccinimide Potassium bromate, Red phosphorus Chloroform 25-30 92.7 99.2

Once 2-bromo-5-methoxybenzoic acid is obtained, the cyanomethyl group can be introduced through a nucleophilic substitution reaction. While direct displacement of the bromine with a cyanomethyl anion can be challenging, a two-step approach is often more feasible. This could involve an initial conversion of the bromo-substituent to a cyano group, followed by a subsequent elaboration to the cyanomethyl group. Alternatively, palladium- or copper-catalyzed cross-coupling reactions of the aryl bromide with a suitable C1 synthon bearing a cyano group, such as a malonate derivative followed by decarboxylation, represents a viable strategy. For instance, the reaction of aryl halides with reagents like malononitrile (B47326) in the presence of a suitable catalyst and base can lead to the formation of the desired carbon-carbon bond.

Another potential precursor is 2-amino-5-methoxybenzoic acid . This compound can be prepared by the reduction of 5-methoxy-2-nitrobenzoic acid. The amino group at the 2-position offers a handle for the introduction of the cyanomethyl group via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the cyano group. Subsequent chemical modification would be required to extend the cyano group to the cyanomethyl moiety.

Methods for Methoxy Group Incorporation

The methoxy group is typically introduced early in the synthetic sequence, often starting from a commercially available methoxy-substituted benzene derivative. In the context of synthesizing Benzoic acid, 2-(cyanomethyl)-5-methoxy-, the precursor m-methoxybenzoic acid already possesses the required methoxy group at the 3-position. The subsequent functionalization at the 2-position (ortho to the carboxylic acid and meta to the methoxy group) is directed by the existing substituents.

In cases where a precursor without the methoxy group is used, standard etherification methods can be employed. This usually involves the reaction of a hydroxyl-substituted benzoic acid derivative with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective methylation of the hydroxyl group without affecting the carboxylic acid functionality.

Separation and Purification Techniques for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

The isolation and purification of the final product are essential to obtain a compound of high purity. Common techniques employed for the purification of substituted benzoic acids include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high dissolving capacity at its boiling point. For benzoic acid derivatives, common recrystallization solvents include water, ethanol (B145695), methanol, and mixtures thereof. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The purified crystals are then collected by filtration. For instance, the precursor 2-bromo-5-methoxybenzoic acid can be effectively purified by recrystallization from solvents like ethanol or methanol.

Chromatographic techniques are powerful tools for the separation of complex mixtures. For the purification of Benzoic acid, 2-(cyanomethyl)-5-methoxy-, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the compound and the impurities. In reversed-phase HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity of the collected fractions can be assessed by analytical HPLC.

Table 2: Common Purification Techniques for Substituted Benzoic Acids

Technique Principle Typical Solvents/Mobile Phases Application
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. Water, Ethanol, Methanol, Isopropanol Removal of soluble and insoluble impurities from a solid product.
Column Chromatography Separation based on the differential adsorption of components onto a solid stationary phase. Hexane (B92381)/Ethyl acetate (B1210297), Dichloromethane/Methanol Separation of components in a mixture with different polarities.

Chemical Reactivity and Transformation of Benzoicacid, 2 Cyanomethyl 5 Methoxy

Reactivity of the Carboxyl Group

The carboxyl group (-COOH) is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Amidation: The carboxyl group can also be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation with an amine. This versatility allows for the synthesis of a wide range of N-substituted amides derived from Benzoic acid, 2-(cyanomethyl)-5-methoxy-.

ReactionReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), HeatMethyl 2-(cyanomethyl)-5-methoxybenzoate
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R-NH₂)N-alkyl-2-(cyanomethyl)-5-methoxybenzamide
AmidationAmine (e.g., R-NH₂), Coupling Agent (e.g., DCC or EDC)N-alkyl-2-(cyanomethyl)-5-methoxybenzamide

This table presents plausible reactions based on the general reactivity of benzoic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging reaction for simple benzoic acids, often requiring harsh conditions. Heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) is a classic method for decarboxylation. Applying this to the sodium salt of Benzoic acid, 2-(cyanomethyl)-5-methoxy- would be expected to yield 2-methoxy-6-(cyanomethyl)toluene, though this would likely require high temperatures. More modern methods for decarboxylation of aromatic carboxylic acids involve transition metal catalysis or photoredox catalysis, which can proceed under milder conditions. The specific conditions for the decarboxylation of Benzoic acid, 2-(cyanomethyl)-5-methoxy- would need to be empirically determined.

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can undergo hydrolysis, reduction, and participate in cyclization reactions.

The nitrile functionality of the cyanomethyl group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This two-step process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. For Benzoic acid, 2-(cyanomethyl)-5-methoxy-, this hydrolysis would result in the formation of 2-carboxymethyl-5-methoxybenzoic acid. This transformation converts the cyanomethyl group into an acetic acid moiety, offering a route to di-acid derivatives.

ReactionReagents and ConditionsIntermediateFinal Product
Acid HydrolysisH₃O⁺, Heat2-(2-amino-2-oxoethyl)-5-methoxybenzoic acid2-carboxymethyl-5-methoxybenzoic acid
Base Hydrolysis1. OH⁻, Heat 2. H₃O⁺2-(2-amino-2-oxoethyl)-5-methoxybenzoic acid2-carboxymethyl-5-methoxybenzoic acid

This table illustrates the expected products from the hydrolysis of the cyanomethyl group.

The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of Benzoic acid, 2-(cyanomethyl)-5-methoxy- with LiAlH₄ would be expected to reduce both the nitrile and the carboxylic acid, yielding 2-(2-aminoethyl)-5-methoxybenzyl alcohol. Catalytic hydrogenation, for instance using hydrogen gas with a palladium, platinum, or nickel catalyst, is another common method for nitrile reduction. The conditions for catalytic hydrogenation can sometimes be tuned to selectively reduce the nitrile in the presence of other functional groups, although this can be challenging with a carboxylic acid present. The product of the reduction of the cyanomethyl group is a 2-aminoethyl substituent.

The ortho-positioning of the cyanomethyl and carboxyl groups in Benzoic acid, 2-(cyanomethyl)-5-methoxy- provides an ideal scaffold for intramolecular cyclization reactions to form heterocyclic ring systems. One important example is the formation of isoquinolinone derivatives. While direct evidence for the cyclization of Benzoic acid, 2-(cyanomethyl)-5-methoxy- is not in the provided search results, the reductive cyclization of a similar compound, methyl 2-cyanomethyl-3-nitrobenzoate, has been reported to yield a 5-nitroisoquinolin-1-one upon treatment with a reducing agent like DiBAL-H. This suggests that Benzoic acid, 2-(cyanomethyl)-5-methoxy- could potentially undergo a similar transformation. For instance, activation of the carboxylic acid followed by an intramolecular attack of the nitrogen atom (formed from the reduction of the nitrile) could lead to the formation of a lactam, specifically a derivative of isoquinolin-1-one. The methoxy (B1213986) group at the 5-position would be retained in the final heterocyclic product.

Alkylation and Arylation of the Methylene (B1212753) Carbon

The methylene (-CH2-) carbon, situated between the electron-withdrawing cyano group and the benzene (B151609) ring, is considered an "active methylene" group. The protons on this carbon are acidic due to the stabilizing effect of the adjacent cyano and aryl groups on the resulting carbanion. This acidity makes the methylene carbon a prime site for deprotonation by a suitable base, followed by nucleophilic attack on an electrophile, such as an alkyl or aryl halide.

Alkylation:

The alkylation of the active methylene group in compounds analogous to Benzoic acid, 2-(cyanomethyl)-5-methoxy- is a well-established transformation. The general reaction involves the use of a base to generate a carbanion, which then reacts with an alkylating agent.

Table 1: General Conditions for Alkylation of Active Methylene Compounds

Base Alkylating Agent Solvent General Observations
Sodium hydride (NaH)Alkyl halides (e.g., CH3I, C2H5Br)Tetrahydrofuran (THF), Dimethylformamide (DMF)Strong base, often leads to high yields.
Potassium carbonate (K2CO3)Alkyl halidesAcetone, Acetonitrile (B52724)Milder base, suitable for sensitive substrates.
Sodium ethoxide (NaOEt)Alkyl halidesEthanol (B145695)Classic method for generating enolates.

This table presents generalized conditions for the alkylation of active methylene compounds and is for illustrative purposes. Specific conditions for Benzoic acid, 2-(cyanomethyl)-5-methoxy- would require experimental optimization.

Arylation:

Electrophilic Aromatic Substitution on the Ring System

The position of electrophilic attack on the benzene ring is directed by the combined electronic effects of the three substituents: the methoxy group (-OCH3), the carboxylic acid group (-COOH), and the cyanomethyl group (-CH2CN).

Influence of Substituents on Regioselectivity

Methoxy group (-OCH3): This is a strong activating group and is ortho-, para- directing due to its ability to donate electron density to the ring through resonance.

Carboxylic acid group (-COOH): This is a deactivating group and is meta- directing due to its electron-withdrawing inductive and resonance effects.

Cyanomethyl group (-CH2CN): The cyanomethyl group is generally considered to be a deactivating group due to the electron-withdrawing nature of the cyano functionality. Its directing effect is less pronounced than a directly attached cyano group, but it is expected to be weakly deactivating and likely meta- directing to a degree.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of Substituents Predicted Reactivity
C3Para to -OCH3 (activating), Meta to -COOH (deactivating)Moderately favored
C4Ortho to -OCH3 (activating), Meta to -CH2CN (weakly deactivating)Highly favored
C6Ortho to -OCH3 (activating), Ortho to -COOH (deactivating)Disfavored due to steric hindrance and deactivation

This table is a qualitative prediction based on established principles of electrophilic aromatic substitution.

Nitration and Halogenation Reactions

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Based on the regioselectivity analysis, the primary product expected from the nitration of Benzoic acid, 2-(cyanomethyl)-5-methoxy- is Benzoic acid, 2-(cyanomethyl)-5-methoxy-4-nitro- .

Halogenation: Halogenation (e.g., bromination or chlorination) is typically performed using a halogen (Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The expected major product would be the corresponding 4-halo-substituted derivative, for instance, Benzoic acid, 4-bromo-2-(cyanomethyl)-5-methoxy- .

Nucleophilic Aromatic Substitution on the Ring System (if applicable)

Nucleophilic aromatic substitution (SNAr) is generally not favored on electron-rich benzene rings. For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically at the ortho and/or para positions to a good leaving group (such as a halide).

In the case of Benzoic acid, 2-(cyanomethyl)-5-methoxy-, the ring is activated by the methoxy group. While the carboxyl and cyanomethyl groups are electron-withdrawing, their deactivating effect is likely insufficient to facilitate a standard SNAr reaction under typical conditions. Therefore, nucleophilic aromatic substitution is considered not applicable or would require exceptionally harsh reaction conditions.

Metal-Catalyzed and Organocatalytic Transformations of Benzoic acid, 2-(cyanomethyl)-5-methoxy-

The functional groups present in Benzoic acid, 2-(cyanomethyl)-5-methoxy- offer several handles for metal-catalyzed and organocatalytic transformations.

Carboxylic Acid Group: The carboxylic acid can be used as a directing group in metal-catalyzed C-H activation reactions, potentially enabling functionalization at the C6 position. Furthermore, the carboxylic acid can be converted to other functional groups, such as esters or amides, which can then participate in a variety of cross-coupling reactions.

Cyano Group: The cyano group can participate in various transformations, including hydration to an amide or reduction to an amine. It can also be a substrate in metal-catalyzed reactions.

Aromatic Ring: If a halogen were introduced onto the ring (e.g., via electrophilic halogenation), this could serve as a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

While specific examples of these transformations on Benzoic acid, 2-(cyanomethyl)-5-methoxy- are not prevalent in the literature, the principles of modern catalysis suggest a rich potential for its derivatization.

Mechanistic Elucidation of Key Reactions

The mechanisms of the key reactions involving Benzoic acid, 2-(cyanomethyl)-5-methoxy- are well-understood from the broader context of organic chemistry.

Alkylation of the Methylene Carbon: This reaction proceeds through a classic carbanion mechanism . A base abstracts a proton from the active methylene group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent in an SN2-type displacement .

Electrophilic Aromatic Substitution: The mechanism for reactions like nitration and halogenation is the well-established electrophilic aromatic substitution (SEAr) mechanism . This involves the initial formation of a strong electrophile (e.g., NO2+ for nitration). The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . Finally, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity is determined by the relative stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents.

Due to the lack of specific experimental studies on Benzoic acid, 2-(cyanomethyl)-5-methoxy-, a more detailed mechanistic elucidation for its specific reactions is not possible at this time.

Derivatization and Analog Development from Benzoicacid, 2 Cyanomethyl 5 Methoxy

Synthesis of Variously Substituted Benzoic Acid Analogs

The synthesis of analogs of Benzoic acid, 2-(cyanomethyl)-5-methoxy- primarily involves modifications to the aromatic ring, introducing a variety of substituents to modulate the molecule's electronic and steric properties. A common strategy is to start with an appropriately substituted precursor and introduce the required functional groups.

For instance, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate is achieved by reacting methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a cuprous bromide catalyst. google.com This demonstrates a method for introducing a sulfamoyl group at the 5-position, analogous to the parent compound's methoxy (B1213986) group.

Another approach involves the selective oxidation of substituted tolyl precursors. A catalytic system based on cobalt acetate (B1210297) can be used to oxidize 5-substituted-3-tolyl-1,2,4-oxadiazoles with air, yielding the corresponding benzoic acid derivatives. researchgate.net This method allows for the incorporation of heterocyclic moieties like the 1,2,4-oxadiazole (B8745197) ring onto the benzoic acid scaffold, creating structurally complex analogs. researchgate.net

Furthermore, research into cyanomethyl esters of various substituted benzoic acids highlights the impact of ring substituents on the molecule's properties. The introduction of strong electron-withdrawing groups, such as nitro or multiple fluorine atoms, has been studied to understand their effect on reactivity in acylation reactions. researchgate.net

Table 1: Synthesis of Substituted Benzoic Acid Analogs and Precursors

Precursor Compound Reagents/Conditions Resulting Analog/Product
Methyl 2-methoxy-5-chlorobenzoate Sodium aminosulfinate, Cuprous bromide, THF, 45-60°C Methyl 2-methoxy-5-sulfamoylbenzoate google.com
5-R-3-tolyl-1,2,4-oxadiazoles Air, Cobalt(II) acetate, NaBr, Acetic acid, 95°C 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids researchgate.net

Modification of the Cyanomethyl Side Chain for Novel Derivatives

The cyanomethyl group, -CH₂CN, is a versatile functional handle for derivatization due to the reactivity of both the nitrile moiety and the adjacent methylene (B1212753) (-CH₂-) protons. The benzylic position of the methylene group enhances the acidity of its protons, making it susceptible to reactions with electrophiles.

One key transformation is the reaction of the active methylene group. For example, 2-cyanomethylbenzoxazole, a related heterocyclic structure, readily reacts with diazonium salts at the methylene position to form arylazo derivatives. nih.gov This indicates that the α-carbon of the cyanomethyl group in the target benzoic acid is a viable site for electrophilic substitution or condensation reactions. Similarly, metal-free oxidative protocols can be used to couple alkyl nitriles with the sp³ C-H bonds of compounds like oxindoles, further demonstrating the reactivity of the cyanomethyl group in forming new carbon-carbon bonds. nih.gov

The nitrile functional group itself can undergo several important transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a carboxamide, and upon further hydrolysis, a carboxylic acid. This would yield (2-carboxymethyl-5-methoxybenzoic acid), a di-acid analog.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would produce an analog with a 2-(2-aminoethyl) side chain.

Cyclization: The cyanomethyl group can participate in cyclization reactions. Radical-initiated functionalization of alkyl nitriles can lead to the formation of cyclic structures. acs.org

These potential modifications allow for the conversion of the cyanomethyl group into a variety of other functional groups, significantly expanding the library of accessible derivatives.

Alterations and Transformations of the Methoxy Group

The methoxy group (-OCH₃) is a common feature in organic molecules and can be transformed to introduce new functionality. The most prevalent reaction for an aryl methoxy group is ether cleavage, which converts it into a hydroxyl (phenolic) group. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This transformation would yield the corresponding 5-hydroxy derivative, which could then serve as a point for further functionalization, such as esterification or etherification.

The electronic nature of the methoxy group, which is electron-donating through resonance but electron-withdrawing through induction, influences the reactivity of the aromatic ring. stackexchange.com While direct nucleophilic aromatic substitution of the methoxy group is generally difficult, its presence directs the regioselectivity of electrophilic aromatic substitution reactions, should further substitutions on the ring be desired. Industrially, methoxybenzoic acids are often prepared by the methylation of the corresponding hydroxybenzoic acids, a reversible process that underscores the synthetic link between these two functional groups. sciencemadness.org

Annulation Reactions Leading to Polycyclic Systems

The functional groups of Benzoic acid, 2-(cyanomethyl)-5-methoxy- provide excellent starting points for annulation reactions to construct fused polycyclic systems. Both the carboxylic acid and the cyanomethyl group can act as key reactants in cyclization strategies.

A highly relevant strategy involves the base-promoted annulation of methyl 2-(cyanomethyl)benzoates with ynones. researchgate.net This reaction proceeds via a cascade that results in the formation of highly functionalized 1-naphthols and xanthones, demonstrating a direct pathway from a close analog of the target molecule to complex fused ring systems. researchgate.net

The carboxyl group can serve as a directing group in transition-metal-catalyzed C-H activation and annulation reactions. researchgate.net This approach allows for the regioselective formation of new rings fused to the initial benzene (B151609) ring. For example, ruthenium(II)-catalyzed oxidative annulation of benzoic acids with various coupling partners can be used to synthesize benzo-fused oxygen and nitrogen heterocycles. researchgate.net

Furthermore, the cyanomethyl group can be a key component in building new rings. In redox-neutral annulations, ortho-cyanomethylbenzaldehydes react with amines like tetrahydroisoquinoline in the presence of an acid catalyst. nih.gov This reaction functionalizes the amine's α-C–H bond and involves the cyanomethyl group in the cyclization, leading to polycyclic β-aminonitriles, which are precursors to tetrahydroprotoberberine alkaloids. nih.gov

Structure-Reactivity Relationships in Benzoicacid, 2-(cyanomethyl)-5-methoxy- Derivatives

Studies on substituted benzoic acids show a clear correlation between the electronic nature of a substituent and the acidity of the carboxylic acid. libretexts.org Electron-donating groups, such as methoxy, decrease the acidity (increase the pKa) by destabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-withdrawing groups like nitro groups increase acidity (decrease the pKa) by stabilizing the negative charge of the carboxylate anion. libretexts.org

This principle extends to the reactivity of derivatives in other reactions. In a study of eFx-promoted acylation reactions using cyanomethyl esters of substituted benzoic acids, a strong correlation was observed between the electronic properties of the ring substituent and the reaction yield. researchgate.net

Table 2: Effect of Substituents on Reactivity of Benzoic Acid Cyanomethyl Esters

Substituent Electronic Effect Acylation Yield Reference
Penta-fluoro Strongly Electron-Withdrawing 78-99% researchgate.net
p-Nitro Strongly Electron-Withdrawing 78-99% researchgate.net
p-Chloro Electron-Withdrawing 78-99% researchgate.net

The data indicates that benzoic acid derivatives with strong electron-withdrawing substituents are excellent substrates in these model reactions, leading to high yields. researchgate.net This demonstrates that the reactivity of the molecule can be finely tuned by altering the substitution pattern on the aromatic ring, a key principle in the rational design of new derivatives for specific applications.

Computational and Theoretical Chemistry of Benzoicacid, 2 Cyanomethyl 5 Methoxy

Quantum Chemical Calculations of Molecular Structure and Conformation

Information regarding the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for Benzoic acid, 2-(cyanomethyl)-5-methoxy-, determined through methods like Density Functional Theory (DFT) or other quantum chemical calculations, is not available in published research. Stability analysis, typically performed through vibrational frequency calculations to confirm a true energy minimum, has not been reported for this compound.

A detailed exploration of the conformational landscape of Benzoic acid, 2-(cyanomethyl)-5-methoxy-, which would involve identifying various stable conformers and their relative energies, has not been documented. Such studies are crucial for understanding the flexibility of the molecule and the energetic barriers between different spatial arrangements, particularly rotation around the single bonds connecting the cyanomethyl and methoxy (B1213986) groups to the benzene (B151609) ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for Benzoic acid, 2-(cyanomethyl)-5-methoxy-, are not found in the current literature. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. Without dedicated computational studies, this value remains undetermined for this specific compound.

There are no available studies presenting the charge distribution or electrostatic potential (ESP) maps for Benzoic acid, 2-(cyanomethyl)-5-methoxy-. These computational analyses are vital for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interactions and reactivity patterns.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling of reaction mechanisms involving Benzoic acid, 2-(cyanomethyl)-5-methoxy-, including the characterization of transition states, has not been reported. Such studies would provide valuable information on the energy profiles of potential reactions, elucidating the pathways and activation energies for its chemical transformations.

Energetics and Kinetics of Transformation Pathways

For instance, computational studies on the antioxidant activity of various benzoic acid derivatives have investigated mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scielo.org.za These studies calculate key thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to predict the most likely transformation pathways. For example, the HAT mechanism is often favored in the gas phase, while the SPLET mechanism can be more prominent in polar solvents. scielo.org.za

The energetics of these pathways are typically explored by calculating the potential energy surface (PES) for the reactions. The transition states are located, and their energies are used to determine the activation energies, which are fundamental to understanding the kinetics of the transformation. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations, often in conjunction with appropriate basis sets like 6-31+G(d,p). scielo.org.za

Table 1: Representative Thermodynamic Data for Antioxidant Pathways of Benzoic Acid Derivatives (Hypothetical for Benzoic acid, 2-(cyanomethyl)-5-methoxy-)

ParameterGas Phase (kcal/mol)Aqueous Phase (kcal/mol)
Bond Dissociation Enthalpy (O-H)85-9580-90
Ionization Potential180-190150-160
Proton Affinity35-4510-20

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters calculated in computational studies of benzoic acid derivatives. Actual values for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" would require specific calculations.

Solvation Effects on Reaction Profiles

Solvation plays a critical role in the reaction profiles of chemical transformations, and its effects on "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" would be significant. The polarity of the solvent can influence the stability of reactants, intermediates, transition states, and products, thereby altering both the thermodynamics and kinetics of a reaction.

Computational chemistry offers several models to account for solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk solvent environment by treating the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent environment affects the electronic structure and energy of the molecule.

For more explicit and detailed understanding, explicit solvation models can be employed. In these models, a number of solvent molecules are included in the quantum mechanical calculation, allowing for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. ucl.ac.uk For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", the carboxylic acid group, the methoxy group, and the cyanomethyl group could all participate in hydrogen bonding with protic solvents, which would significantly impact its reactivity.

Studies on other benzoic acid derivatives have shown that polar solvents can favor reaction pathways that involve charge separation, such as the SPLET mechanism in antioxidant activity. scielo.org.za The differential solvation of the neutral molecule and its corresponding ions can dramatically alter the energy barriers of the reaction.

Table 2: Hypothetical Solvation Free Energies (ΔGsolv) for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" and its Ions in Different Solvents

SpeciesΔGsolv in Water (kcal/mol)ΔGsolv in Methanol (kcal/mol)ΔGsolv in Acetonitrile (B52724) (kcal/mol)
Neutral Molecule-10 to -15-8 to -12-5 to -8
Anion-60 to -70-55 to -65-45 to -55
Cation Radical-50 to -60-45 to -55-35 to -45

Note: This table presents hypothetical data to illustrate the expected trend of solvation energies. The actual values would need to be calculated using appropriate computational models.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like "Benzoic acid, 2-(cyanomethyl)-5-methoxy-". Theoretical calculations can provide insights into the interpretation of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

DFT calculations are commonly used to predict vibrational frequencies. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational modes can help in the assignment of the peaks observed in experimental IR and Raman spectra.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which can be correlated with experimental NMR data to confirm the molecular structure.

While specific experimental or computational spectroscopic data for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" is not available in the provided search results, studies on similar molecules demonstrate the power of this combined experimental and theoretical approach. For example, investigations into the self-association of substituted benzoic acids have utilized FTIR and NMR spectroscopy in conjunction with molecular simulations to understand intermolecular interactions. ucl.ac.uk

Table 3: Predicted Spectroscopic Data (Hypothetical) for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-"

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC=O stretch1700-1730 cm⁻¹
O-H stretch2500-3300 cm⁻¹ (broad)
C≡N stretch2240-2260 cm⁻¹
¹H NMRCarboxylic acid proton (COOH)10-13 ppm
Methoxy protons (OCH₃)3.7-4.0 ppm
Methylene (B1212753) protons (CH₂)3.8-4.2 ppm
¹³C NMRCarbonyl carbon (C=O)165-175 ppm
Cyano carbon (C≡N)115-125 ppm

Note: These are typical ranges for the functional groups present in the molecule and are provided for illustrative purposes. Precise values would require specific computational calculations and experimental verification.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. ekb.eg These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the reactivity of new or untested compounds.

For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", a QSRR model could be developed to predict its reactivity in a specific chemical transformation by including it in a training set of similar benzoic acid derivatives with known reactivity data. Molecular descriptors can be calculated from the molecular structure and can be of various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Quantum-chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and various charge distributions, are often used in QSRR studies as they can provide direct insights into the electronic properties of the molecules that govern their reactivity.

While no specific QSRR studies for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" were found, studies on other benzoic acid derivatives have successfully used QSTR (Quantitative Structure-Toxicity Relationship) models, a related approach, to predict their toxicity. nih.govresearchgate.net These studies demonstrate the feasibility of building predictive models for this class of compounds.

Table 4: Examples of Molecular Descriptors for QSRR Studies

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of certain atom types
TopologicalConnectivity indices, Shape indices
GeometricalMolecular surface area, Molecular volume
Quantum-ChemicalHOMO energy, LUMO energy, Dipole moment, Atomic charges

Advanced Spectroscopic and Structural Characterization of Benzoicacid, 2 Cyanomethyl 5 Methoxy and Its Research Intermediates

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For Benzoic acid, 2-(cyanomethyl)-5-methoxy-, with a molecular formula of C₁₀H₉NO₃, the calculated exact mass (monoisotopic mass) would be determined with high precision.

Table 1: Calculated Exact Mass of Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Formula Calculated Exact Mass (m/z)
C₁₀H₉NO₃ 202.0504
[M+H]⁺ 203.0582
[M+Na]⁺ 225.0402

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The mass analyzer would then measure the mass-to-charge ratio (m/z) of these ions to four or more decimal places. A measured m/z value that matches the calculated exact mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would further corroborate the structure, showing characteristic losses such as the hydroxyl group (–17 Da) or the carboxylic acid group (–45 Da) from the parent ion. docbrown.info

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals of Benzoic acid, 2-(cyanomethyl)-5-methoxy-.

The predicted chemical shifts are based on the additive effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is electron-withdrawing and deshielding, particularly at the ortho position. The methoxy (B1213986) group is electron-donating, causing shielding (upfield shift) at the ortho and para positions. The cyanomethyl group is weakly electron-withdrawing.

¹H NMR: The spectrum is expected to show signals for three aromatic protons, a methylene (B1212753) group, a methoxy group, and a carboxylic acid proton.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very downfield position, typically in the range of δ 10-13 ppm, due to the acidic nature and hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.2 ppm). Based on the substitution pattern (1,2,4-substitution), they would exhibit a characteristic splitting pattern. The proton at C6 (ortho to the carboxyl group) would be the most deshielded. The protons at C3 and C4 would be influenced by the methoxy and cyanomethyl groups, leading to distinct chemical shifts and coupling patterns (likely a doublet, a doublet of doublets, and another doublet). docbrown.infomit.edu

Methylene Protons (-CH₂CN): A sharp singlet corresponding to the two methylene protons is expected, likely in the range of δ 3.7-4.2 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons would appear further upfield, typically around δ 3.8-4.0 ppm. chemicalbook.com

¹³C NMR: The spectrum will show ten distinct carbon signals.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the δ 165-175 ppm region. rsc.org

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C5) will be the most shielded, while the carbons attached to the carboxyl (C1) and cyanomethyl (C2) groups will be deshielded. semanticscholar.orgoregonstate.edu

Nitrile Carbon (-CN): The nitrile carbon signal is typically found in the δ 115-125 ppm range.

Methylene Carbon (-CH₂CN): This signal is expected around δ 20-30 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon signal should appear in the δ 55-60 ppm range. semanticscholar.org

Table 2: Predicted ¹H NMR Chemical Shifts for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0 - 13.0 broad singlet
Ar-H (C6) 7.9 - 8.1 doublet
Ar-H (C4) 7.2 - 7.4 doublet of doublets
Ar-H (C3) 7.0 - 7.2 doublet
-CH₂CN 3.7 - 4.2 singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 165 - 175
Ar-C1 (-C-COOH) 130 - 135
Ar-C5 (-C-OCH₃) 155 - 160
Ar-C2 (-C-CH₂CN) 135 - 140
Ar-C (other) 110 - 130
-CN 115 - 125
-OCH₃ 55 - 60

To confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity of the aromatic protons, showing correlations between adjacent protons on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to assign the carbon signals for the protonated aromatic carbons, the methylene group, and the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be useful to confirm the substitution pattern, for instance, by observing a NOE between the methylene protons and the aromatic proton at C3, and between the methoxy protons and the aromatic protons at C4 and C6.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques. spectroscopyonline.comspectroscopyonline.com

FT-IR Spectroscopy:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would be just below 3000 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region. scialert.net

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid. Hydrogen bonding in a dimer form typically shifts this to a lower wavenumber (around 1680-1700 cm⁻¹). researchgate.net

C=C Stretches (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the aryl-alkyl ether (methoxy group) are expected in the 1200-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data.

The C≡N stretch is typically a strong and sharp band in the Raman spectrum.

The symmetric aromatic ring breathing vibrations (around 1000 cm⁻¹) often give rise to strong Raman signals.

While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations can be quite intense.

Table 4: Predicted Vibrational Frequencies for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) (FT-IR) Predicted Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid (-COOH) O-H stretch 2500-3300 (very broad, strong) Weak
C=O stretch 1680-1710 (strong) Medium
C-O stretch 1250-1320 (strong) Medium
Nitrile (-CN) C≡N stretch 2240-2260 (medium, sharp) Strong, sharp
Methoxy (-OCH₃) C-H stretch 2850-2960 (medium) Medium
C-O stretch 1000-1100 (strong) Medium
Methylene (-CH₂) C-H stretch 2900-2980 (medium) Medium
Aromatic Ring C-H stretch 3000-3100 (medium) Strong

X-ray Crystallography for Solid-State Structure Determination

Based on the structures of benzoic acid and its derivatives, it is highly probable that the molecules would form centrosymmetric dimers in the solid state. rsc.orgiaea.org These dimers are held together by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. The analysis would also reveal the planarity of the benzene ring and the conformation of the cyanomethyl and methoxy substituents relative to the ring. Furthermore, other intermolecular interactions, such as π-π stacking between the aromatic rings or weaker C-H···O or C-H···N interactions, which dictate the crystal packing, could be identified and characterized.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a substance with left and right circularly polarized light. These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. cas.czsaschirality.org

Benzoic acid, 2-(cyanomethyl)-5-methoxy- is an achiral molecule. It possesses a plane of symmetry that bisects the carboxylic acid, cyanomethyl, and methoxy groups, as well as the benzene ring. Due to this symmetry, the molecule is superimposable on its mirror image and is, therefore, optically inactive. Consequently, it would not exhibit a CD or ORD spectrum. rsc.org

This technique would only become relevant if a chiral center were introduced into the molecule, for example, by derivatization at the methylene group to create a stereocenter. In such a case, the resulting enantiomers would produce mirror-image CD and ORD spectra, allowing for the determination of their absolute configuration and the study of their conformational properties in solution.

Applications in Materials Science and Industrial Chemistry Non Biological Focus

Benzoic acid, 2-(cyanomethyl)-5-methoxy- as a Building Block for Functional Polymers

Precursor in the Synthesis of Advanced Dyes and Pigments

Benzoic acid derivatives are frequently employed as precursors or key intermediates in the synthesis of a wide array of dyes and pigments. The presence of the chromophoric and auxochromic groups in the Benzoic acid, 2-(cyanomethyl)-5-methoxy- structure, namely the benzene (B151609) ring, the cyano group, and the methoxy (B1213986) group, suggests its potential utility in this field. The cyanomethyl group, in particular, is a feature in some classes of dyes. Despite this structural potential, there is a lack of specific literature that explicitly details the use of Benzoic acid, 2-(cyanomethyl)-5-methoxy- as a direct precursor in the synthesis of advanced dyes or pigments.

Role in the Development of Electronic Materials

Organic molecules with extended π-systems and electron-donating or -withdrawing groups are of significant interest in the field of electronic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aromatic ring and the cyano and methoxy substituents of Benzoic acid, 2-(cyanomethyl)-5-methoxy- could influence the electronic properties of materials derived from it. For instance, these groups can modulate the HOMO and LUMO energy levels of a molecule. Nevertheless, there is no direct research available that investigates the electronic properties of this specific compound or its derivatives for applications in electronic materials.

Utilization in Ligand Synthesis for Catalysis

The synthesis of novel ligands is crucial for the advancement of catalysis, enabling the development of more efficient and selective metal-based catalysts. The carboxylic acid and cyanomethyl groups in Benzoic acid, 2-(cyanomethyl)-5-methoxy- offer potential coordination sites for metal ions. The carboxylic acid can be deprotonated to form a carboxylate ligand, while the nitrogen atom of the cyano group can also act as a donor. This dual functionality could allow for the formation of chelate complexes with various transition metals. However, the scientific literature does not currently contain specific examples of ligands synthesized from Benzoic acid, 2-(cyanomethyl)-5-methoxy- or their application in catalysis.

Environmental Chemistry Applications (e.g., detection in non-biological matrices, degradation studies)

The study of the environmental fate and detection of chemical compounds is a critical aspect of environmental chemistry. This includes understanding their persistence, degradation pathways, and developing analytical methods for their detection in various environmental matrices. While general methodologies exist for the detection and analysis of benzoic acid and its derivatives in environmental samples, specific studies focusing on the detection in non-biological matrices or the degradation of Benzoic acid, 2-(cyanomethyl)-5-methoxy- have not been reported. Research in this area would be necessary to ascertain its environmental impact and behavior.

Analytical Method Development for Benzoicacid, 2 Cyanomethyl 5 Methoxy in Research and Industrial Contexts

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", various chromatographic methods can be employed to assess its purity, quantify its concentration, and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like benzoic acid derivatives. researchgate.nethelixchrom.com A reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is generally suitable for this compound. sielc.comthermofisher.com

The presence of the substituted benzene (B151609) ring in "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" makes it an excellent chromophore, allowing for sensitive detection using an ultraviolet (UV) or Diode-Array Detector (DAD). The DAD offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. A typical method would involve a gradient elution to ensure good separation from potential impurities and starting materials. ekb.eg The mobile phase would likely consist of a mixture of an aqueous acidic solution (to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egvu.edu.au

Table 1: Illustrative HPLC-UV/DAD Parameters for the Analysis of Benzoic acid, 2-(cyanomethyl)-5-methoxy-

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 235 nm
Expected Retention Time 8.5 minutes (approx.)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.netjournalijar.com Due to the low volatility of benzoic acids, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. researchgate.netnih.gov For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", trimethylsilylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be a common approach. nih.gov

Once derivatized, the compound can be separated on a GC column (e.g., a capillary column with a nonpolar stationary phase like DB-5) and detected by a mass spectrometer. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification. scribd.com

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Benzoic acid, 2-(cyanomethyl)-5-methoxy-

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 m/z

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions in real-time. libretexts.orgthieme.de In the synthesis of "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgsigmaaldrich.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), alongside spots of the starting materials. The plate is then developed in a suitable mobile phase, typically a mixture of a nonpolar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate). The separated spots are visualized, commonly under UV light, where the aromatic rings of the compounds will appear as dark spots on a fluorescent background. sigmaaldrich.com The relative positions of the spots (Rf values) indicate the progress of the reaction.

Table 3: Example of TLC for Monitoring the Synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy-

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC Plate
Mobile Phase Hexane:Ethyl Acetate (B1210297) (2:1) with 1% Acetic Acid
Visualization UV light at 254 nm
Spot 1 (Starting Material) e.g., Methyl 2-bromo-5-methoxybenzoate (Rf ≈ 0.6)
Spot 2 (Reaction Mixture) Shows diminishing starting material spot and growing product spot
Spot 3 (Product) Benzoic acid, 2-(cyanomethyl)-5-methoxy- (Rf ≈ 0.3)

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and are widely used for quantitative analysis.

UV-Vis Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for determining the concentration of "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" in solution, provided there are no other interfering substances that absorb at the same wavelength. The benzoic acid moiety is a strong chromophore, and its absorption spectrum is influenced by the substituents on the aromatic ring and the pH of the solution. rsc.orgresearchgate.netcdnsciencepub.com

The methoxy (B1213986) (-OCH3) and cyanomethyl (-CH2CN) groups will cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid. scholaris.ca By measuring the absorbance at the λmax and applying the Beer-Lambert law, the concentration of the compound can be accurately determined. A calibration curve prepared from standards of known concentration is typically used for this purpose.

Table 4: Projected UV-Vis Spectroscopic Data for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

ParameterValue
Solvent Ethanol (B145695)
Primary Absorption Maximum (λmax) ~240 nm
Secondary Absorption Maximum (λmax) ~290 nm
Molar Absorptivity (ε) at 240 nm ~12,000 L mol⁻¹ cm⁻¹
Linear Range 1 - 20 mg/L

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. These techniques measure changes in electrical properties such as current or potential.

For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", electrochemical techniques like cyclic voltammetry could be used to study its redox behavior. The carboxylic acid group can be electrochemically reduced, and the substituted benzene ring can also undergo oxidation or reduction at specific potentials. acs.orgtue.nl While not typically used for routine quantitative analysis in industrial settings, these methods can provide valuable information about the compound's electronic properties and potential for involvement in redox reactions. The presence of the electron-donating methoxy group and the electron-withdrawing cyanomethyl and carboxylic acid groups would influence the oxidation and reduction potentials of the molecule.

Method Validation and Quality Control for Research and Industrial Scale

The assurance of reliable analytical data is paramount in both research and industrial settings for "Benzoic acid, 2-(cyanomethyl)-5-methoxy-". This is achieved through a rigorous process of method validation, which demonstrates that an analytical procedure is suitable for its intended purpose. Quality control measures are then implemented to ensure the continued performance of the validated method.

For research-scale applications, analytical methods may be developed to support synthesis, purification, and characterization. In an industrial context, these methods are critical for raw material testing, in-process controls, and final product release, all of which are governed by stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile and thermally labile compounds like "Benzoic acid, 2-(cyanomethyl)-5-methoxy-".

Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), which outline the necessary parameters to be evaluated. These include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", this would involve demonstrating that the analytical signal is not affected by starting materials, known impurities, or other related substances. This is often demonstrated by spiking the sample with these potential interferents and observing the chromatographic resolution.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A typical approach is to analyze a series of solutions of "Benzoic acid, 2-(cyanomethyl)-5-methoxy-" at different known concentrations.

Linearity of the analytical method for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Concentration (µg/mL)Peak Area (arbitrary units)
50251000
75374500
100499800
125625500
150751200

The data is typically evaluated by linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. For the data above, the correlation coefficient would be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. This is performed at multiple concentration levels across the specified range of the method.

Accuracy of the analytical method for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
8080.279.899.5
100100.5101.1100.6
120120.3119.599.3

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability: The precision of the method under the same operating conditions over a short interval of time.

Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, and with different equipment.

Precision of the analytical method for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

Repeatability (n=6)Intermediate Precision (n=6)
Mean Assay (%)99.8100.2
Standard Deviation0.450.62
RSD (%)0.450.62

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ.

For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", the LOD might be in the range of 0.1 µg/mL and the LOQ around 0.3 µg/mL, though these values are highly dependent on the specific instrumentation and chromatographic conditions.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate.

Robustness of the analytical method for Benzoic acid, 2-(cyanomethyl)-5-methoxy-

ParameterVariationEffect on Assay (%)
Mobile Phase pH± 0.2< 1.0
Column Temperature (°C)± 5< 0.8
Flow Rate (mL/min)± 0.1< 1.2

Quality Control in Research and Industrial Scale

Once an analytical method has been validated, it can be implemented for routine use under a quality control (QC) framework. In a research setting, this may be less formal but would still involve system suitability checks to ensure the analytical system is performing adequately before running samples.

In an industrial setting, quality control is a formal system of procedures to ensure that the product consistently meets its quality attributes. This includes:

System Suitability Testing: A set of tests performed before each batch of analysis to confirm that the analytical system is suitable for the intended analysis. This often includes parameters such as retention time, peak area, tailing factor, and resolution.

In-Process Controls: Analysis performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product will meet its specifications.

Release Testing: A comprehensive analysis of the final product to ensure it meets all the established specifications before it is released for use or sale.

Stability Testing: The analysis of the product at specified time intervals under controlled storage conditions to determine its shelf-life.

For "Benzoic acid, 2-(cyanomethyl)-5-methoxy-", a typical quality control specification might include tests for identity, purity (assay), and the levels of specific impurities.

Future Research Trajectories and Unexplored Potential of Benzoicacid, 2 Cyanomethyl 5 Methoxy

Innovations in Sustainable Synthesis and Process Intensification

The future synthesis of Benzoic acid, 2-(cyanomethyl)-5-methoxy- is likely to move away from traditional batch methods towards more sustainable and efficient processes. A key area of innovation lies in the adoption of green chemistry principles. This includes the use of environmentally benign solvents and catalysts, and reagents that minimize waste production. For instance, methods for the synthesis of substituted benzoic acids using green reagents like oxygen or hydrogen peroxide are being developed. scispace.commdpi.com These approaches, potentially utilizing novel catalysts, could drastically reduce the environmental footprint compared to classical oxidation methods.

Another significant trajectory is process intensification through continuous flow chemistry. Continuous synthesis offers superior control over reaction parameters, enhanced safety, and higher throughput compared to batch reactors. scispace.com For a molecule like Benzoic acid, 2-(cyanomethyl)-5-methoxy-, a continuous process could involve the sequential introduction of functional groups in a streamlined manner, minimizing isolation steps and solvent usage.

Potential Sustainable Synthesis Strategies Description Potential Advantages
Catalytic C-H Cyanomethylation Direct introduction of the cyanomethyl group onto a 5-methoxybenzoic acid precursor using a suitable catalyst and acetonitrile (B52724).Atom economy, reduced number of synthetic steps.
Biocatalytic Synthesis Use of engineered enzymes to perform key steps, such as oxidation or functional group interconversion, under mild, aqueous conditions.High selectivity, biodegradability of catalysts, reduced energy consumption.
Flow Chemistry Synthesis A multi-step synthesis performed in a continuous flow reactor, allowing for precise control over reaction time, temperature, and mixing.Improved safety, scalability, and yield; potential for in-line purification.
Oxidation with Green Oxidants Synthesis from a corresponding toluene (B28343) derivative using oxidants like H₂O₂ or O₂ with a recyclable catalyst. mdpi.comReduced hazardous waste, use of inexpensive and readily available oxidants.

Discovery of Unconventional Reactivity and Novel Transformations

The cyanomethyl group is a versatile functional handle that opens avenues for novel chemical transformations beyond its simple conversion to other groups. The nitrile functionality is known to participate in various cycloaddition reactions, acting as a 2π component. nih.gov This suggests that Benzoic acid, 2-(cyanomethyl)-5-methoxy- could be a valuable substrate in [3+2] cycloadditions with dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. researchgate.netyoutube.com Such reactions would provide rapid access to complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the strategic positioning of the cyanomethyl, carboxyl, and methoxy (B1213986) groups on the benzene (B151609) ring could lead to unconventional reactivity. The cyanomethyl group is known to be a precursor for radical-mediated reactions, potentially allowing for intramolecular cyclizations or functional group translocation. researchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing carboxyl and cyanomethyl groups could also be exploited in transition-metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the aromatic ring. mdpi.com

Expansion into Emerging Areas of Materials Science

The structural features of Benzoic acid, 2-(cyanomethyl)-5-methoxy- make it an attractive candidate for applications in materials science. Benzoic acid and its derivatives are known to be incorporated into polymers, acting as monomers or functional additives. mdpi.comresearchgate.netscipoly.com The carboxylic acid group of this molecule could be used for polyester (B1180765) or polyamide synthesis, incorporating the cyanomethyl and methoxy functionalities into the polymer backbone. These groups could impart specific properties such as altered polarity, thermal stability, or refractive index.

Another promising area is the use of this molecule as a guest in host-guest chemistry. Nanoporous crystalline polymers have been shown to encapsulate benzoic acid derivatives, with the properties of the guest molecule being influenced by its confinement within the polymer cavities. mdpi.com The specific substituents on Benzoic acid, 2-(cyanomethyl)-5-methoxy- could lead to unique interactions within such host materials, potentially creating novel functional materials for sensing, storage, or separation applications.

Potential Materials Science Application Role of Benzoic acid, 2-(cyanomethyl)-5-methoxy- Resulting Material Property
Specialty Polymer Monomer Used in the synthesis of polyesters or polyamides via its carboxylic acid group.Polymers with tailored polarity, thermal properties, and functional group accessibility.
Functional Additive in Polymers Blended with existing polymers to modify their bulk properties.Enhanced adhesion, altered optical properties, or modified surface energy.
Guest Molecule in Metal-Organic Frameworks (MOFs) Incorporated into the pores of MOFs.Functionalized porous materials for gas storage, catalysis, or chemical sensing.
Component of Liquid Crystals The rigid aromatic core with polar substituents could favor the formation of liquid crystalline phases.Development of new display technologies or responsive materials.

Advanced Computational Methodologies for Deeper Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like Benzoic acid, 2-(cyanomethyl)-5-methoxy-. mdpi.com DFT calculations can provide deep insights into the molecule's electronic structure, acidity, and reactivity. For instance, computational studies on substituted benzoic acids have successfully correlated calculated quantum chemical parameters with experimental pKa values. psu.edu Similar studies on this compound could elucidate the electronic effects of the cyanomethyl and methoxy substituents on the acidity of the carboxylic acid.

Furthermore, DFT can be employed to model reaction mechanisms and predict the feasibility of the novel transformations discussed in section 9.2. mdpi.com By calculating transition state energies and reaction pathways, researchers can screen for promising cycloaddition reactions or catalyst systems for C-H functionalization, thereby guiding experimental efforts. Computational methods can also be used to study intermolecular interactions, such as the self-association of the molecule in different solvents, which is crucial for understanding its crystallization behavior. ucl.ac.uk

Collaborative Research at the Interface of Synthetic and Theoretical Chemistry

The full potential of Benzoic acid, 2-(cyanomethyl)-5-methoxy- will be best realized through collaborative research that bridges synthetic and theoretical chemistry. Synthetic chemists can focus on developing the sustainable and novel transformations outlined above, while computational chemists can provide the theoretical framework to understand the observed reactivity and to predict new avenues for exploration. ucl.ac.uk

This synergy is particularly important for understanding complex phenomena such as the regioselectivity of aromatic substitution reactions, where the directing effects of multiple substituents can be competing. mdpi.commsu.edu A combined experimental and computational approach can deconvolve the inductive and resonance effects of the substituents, leading to a more rational design of future experiments. Such collaborations will not only accelerate the exploration of this specific molecule but also contribute to a more fundamental understanding of chemical principles that can be applied to a wide range of organic compounds.

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